molecular formula C15H17N3O3S B4448681 N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B4448681
M. Wt: 319.4 g/mol
InChI Key: ULQQDEKRDXRZMD-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-carbonyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling reactions: The final step involves coupling the oxazole and piperidine derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the oxazole or piperidine rings.

    Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.

    Oxazole derivatives: Compounds containing the oxazole ring with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-9-13(17-21-10)16-14(19)11-4-6-18(7-5-11)15(20)12-3-2-8-22-12/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQQDEKRDXRZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

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